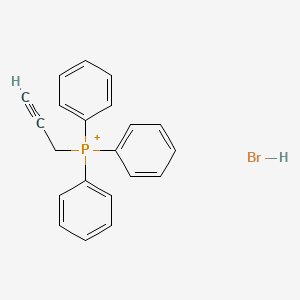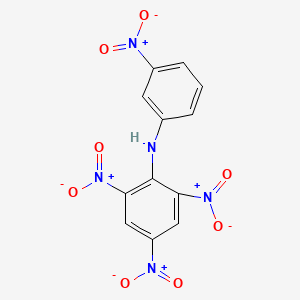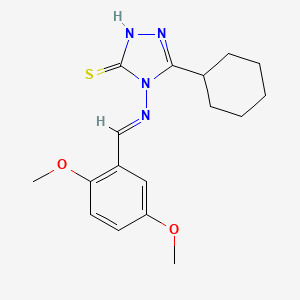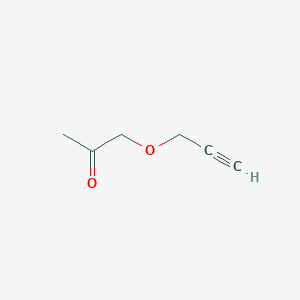
Propargyl triphenylphosphonium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propargyl triphenylphosphonium bromide is an organophosphorus compound that features a propargyl group attached to a triphenylphosphonium moiety, with bromide as the counterion. This compound is of interest due to its unique chemical properties and its utility in various synthetic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Propargyl triphenylphosphonium bromide can be synthesized through the reaction of triphenylphosphine with propargyl bromide. The reaction typically occurs in an inert solvent such as tetrahydrofuran (THF) under reflux conditions. The reaction proceeds as follows:
Ph3P+HC≡CCH2Br→Ph3P+CH2C≡CHBr−
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Microwave irradiation has also been explored as a method to enhance reaction rates and yields .
Análisis De Reacciones Químicas
Types of Reactions
Propargyl triphenylphosphonium bromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The propargyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Isomerization: The compound can isomerize to form allenyl derivatives under certain conditions.
Addition Reactions: Secondary amines can add to the intermediate allene isomer, leading to the migration of the double bond to the phosphorus atom.
Common Reagents and Conditions
Triethylamine: Used in reactions involving nucleophilic attack on the phosphorus atom.
Secondary Amines: React with the intermediate allene isomer.
Triphenylphosphine: Forms bis-salts with the compound.
Major Products Formed
Bis-salts: Formed with triphenylphosphine.
Allene Derivatives: Formed through isomerization reactions.
Aplicaciones Científicas De Investigación
Propargyl triphenylphosphonium bromide has several applications in scientific research:
Synthetic Intermediates: Used as a building block in the synthesis of more complex molecules.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Mecanismo De Acción
The mechanism of action of propargyl triphenylphosphonium bromide involves its ability to act as an alkylating agent. The propargyl group can undergo nucleophilic substitution reactions, forming new bonds with nucleophiles. The triphenylphosphonium moiety stabilizes the intermediate species formed during these reactions .
Comparación Con Compuestos Similares
Similar Compounds
(3-Bromopropyl)triphenylphosphonium bromide: Similar structure but with a propyl group instead of a propargyl group.
Propyltriphenylphosphonium bromide: Contains a propyl group instead of a propargyl group.
Uniqueness
Propargyl triphenylphosphonium bromide is unique due to the presence of the propargyl group, which imparts distinct reactivity and allows for the formation of allenyl derivatives. This makes it a valuable compound in synthetic chemistry for creating complex molecular structures .
Propiedades
Fórmula molecular |
C21H19BrP+ |
|---|---|
Peso molecular |
382.3 g/mol |
Nombre IUPAC |
triphenyl(prop-2-ynyl)phosphanium;hydrobromide |
InChI |
InChI=1S/C21H18P.BrH/c1-2-18-22(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21;/h1,3-17H,18H2;1H/q+1; |
Clave InChI |
AFZDAWIXETXKRE-UHFFFAOYSA-N |
SMILES canónico |
C#CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5E)-2-(4-Tert-butylphenyl)-5-[4-(isopentyloxy)-3-methoxybenzylidene][1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one](/img/structure/B15077912.png)



![Isopropyl (2Z)-2-[1-(4-fluorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B15077926.png)
![N-{1-[(4-methylphenyl)sulfanyl]-2-oxo-2-phenylethyl}propanamide](/img/structure/B15077947.png)
![(5Z)-5-{[3-(4-isopropoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-pentyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15077954.png)
![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-[(E,2E)-3-phenyl-2-propenylidene]acetohydrazide](/img/structure/B15077959.png)
![(2E)-6-methyl-2-(3-nitrobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B15077968.png)
![5-cyclohexyl-4-[(2-methyl-3-phenyl-2-propen-1-ylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B15077975.png)
![methyl 2-amino-1-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B15077984.png)
![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-{(E)-[4-(diethylamino)phenyl]methylidene}acetohydrazide](/img/structure/B15077992.png)
![(5Z)-5-{[3-(4-Isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15078001.png)
![methyl 2-{[(1-methyl-4-nitro-1H-pyrazol-5-yl)acetyl]amino}benzoate](/img/structure/B15078002.png)
